5-(6-chloropyridin-3-yl)-1H-indazole
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Overview
Description
5-(6-chloropyridin-3-yl)-1H-indazole is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 5-(6-chloropyridin-3-yl)-1H-indazole can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropyridin-3-ylamine with indazole-3-carboxaldehyde under reflux conditions. The reaction is typically carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
5-(6-chloropyridin-3-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(6-chloropyridin-3-yl)-1H-indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-(6-chloropyridin-3-yl)-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
5-(6-chloropyridin-3-yl)-1H-indazole can be compared with other similar compounds, such as:
6-chloropyridin-3-yl derivatives: These compounds share the 6-chloropyridin-3-yl group but differ in the other parts of their structure. They may exhibit similar chemical reactivity but different biological activities.
Indazole derivatives: Compounds with the indazole core structure but different substituents may have varying chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the 6-chloropyridin-3-yl group and the indazole core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
885271-19-2 |
---|---|
Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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